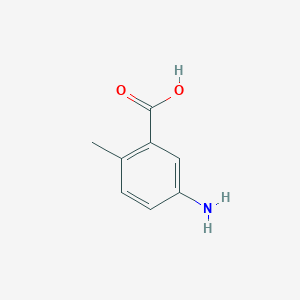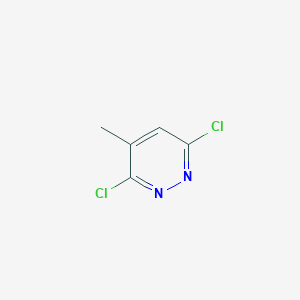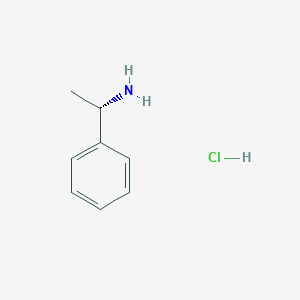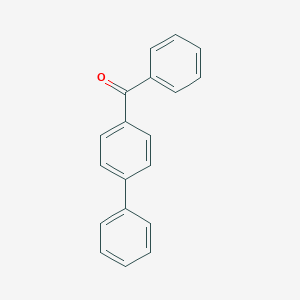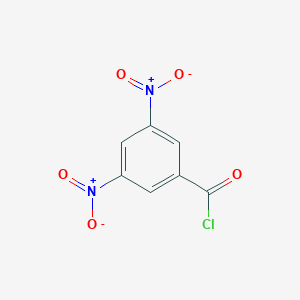
1,2,5,6-Tétrachloronaphtalène
Vue d'ensemble
Description
1,2,5,6-Tetrachloronaphthalene is a polychlorinated naphthalene (PCN) with the molecular formula C10H4Cl4. It is one of the many chlorinated derivatives of naphthalene, known for its dioxin-like toxic properties. This compound can induce various biochemical changes by activating cellular aryl hydrocarbon receptors (AhR) .
Applications De Recherche Scientifique
1,2,5,6-Tetrachloronaphthalene has several scientific research applications, including:
Environmental Studies: Used as a model compound to study the environmental fate and degradation of polychlorinated naphthalenes.
Toxicology: Investigated for its toxic effects and mechanisms of action in biological systems.
Analytical Chemistry: Used as a reference standard in the analysis of polychlorinated naphthalenes in environmental samples.
Mécanisme D'action
Mode of Action
The degradation of 1,2,5,6-Tetrachloronaphthalene was evaluated over three of the prepared rod-like Fe–Al composite oxides . The results showed that their reactive activities were in the order of FeAl-5 > FeAl-10 > FeAl-1 . The generation of trichloronaphthalenes, dichloronaphthalenes, and monochloronaphthalenes suggested the occurrence of successive hydrodechlorination reactions .
Biochemical Pathways
The major hydrodechlorination pathway was judged to be CN-27 / CN-14 / CN-4 / CN-2 . Additionally, the detected 1,2,3,4,6-pentachloronaphthalene (CN-50) and 1,2,4,6/7-tetrachloronaphthalenes (CN-33/34) suggested the reverse chlorination reaction also happened while the hydrodechlorination reaction was occurring .
Pharmacokinetics
It is known that the compound has a molecular weight of 265951 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of 1,2,5,6-Tetrachloronaphthalene is the degradation of the compound into various chloronaphthalenes through hydrodechlorination reactions . This process can lead to the formation of different chloronaphthalene congeners, depending on the environmental conditions and the presence of other substances .
Action Environment
The action of 1,2,5,6-Tetrachloronaphthalene is influenced by environmental factors. For example, the degradation of the compound was evaluated over three types of Fe–Al composite oxides, and the results showed that their reactive activities varied depending on their different pore structural properties and reactive sites . Furthermore, the presence of other substances can influence the hydrodechlorination and reverse chlorination reactions .
Analyse Biochimique
Biochemical Properties
1,2,5,6-Tetrachloronaphthalene can induce different biochemical changes by activating cellular aryl hydrocarbon receptor (AhR)
Cellular Effects
It is known to have dioxin-like toxic properties , which suggests it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to induce biochemical changes by activating the cellular aryl hydrocarbon receptor (AhR)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,5,6-Tetrachloronaphthalene is typically synthesized through the chlorination of naphthalene. The process involves treating naphthalene with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the chlorination process .
Industrial Production Methods
Industrial production of 1,2,5,6-Tetrachloronaphthalene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through various techniques, including distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,5,6-Tetrachloronaphthalene undergoes several types of chemical reactions, including:
Hydrodechlorination: This reaction involves the removal of chlorine atoms from the compound, typically using hydrogen gas in the presence of a catalyst.
Oxidation: The compound can be oxidized to form various oxidation products.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrodechlorination: Common reagents include hydrogen gas and catalysts such as palladium or platinum.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used for substitution reactions.
Major Products Formed
Hydrodechlorination: Produces less chlorinated naphthalenes.
Oxidation: Forms various oxidized derivatives of naphthalene.
Substitution: Results in the formation of substituted naphthalenes with different functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3,4-Tetrachloronaphthalene
- 1,2,3,5-Tetrachloronaphthalene
- 1,2,4,5-Tetrachloronaphthalene
Comparison
1,2,5,6-Tetrachloronaphthalene is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and toxicological properties. Compared to other tetrachloronaphthalenes, it has distinct environmental and biological behaviors, making it a valuable compound for specific research applications .
Propriétés
IUPAC Name |
1,2,5,6-tetrachloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl4/c11-7-3-1-5-6(10(7)14)2-4-8(12)9(5)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUUGNBIWHBXBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=C(C=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30218136 | |
| Record name | 1,2,5,6-Tetrachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30218136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67922-22-9 | |
| Record name | Naphthalene, 1,2,5,6-tetrachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067922229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,5,6-Tetrachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30218136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


